2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine 4HCl
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Overview
Description
2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine 4HCl is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound features a piperazine ring substituted with a methyl group, making it a valuable intermediate in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine 4HCl typically involves the reaction of a pyrimidine derivative with a piperazine derivative under controlled conditions. One common method includes the use of a ZnCl2-catalyzed three-component coupling reaction, which allows the synthesis of various substituted pyrimidine derivatives in a single step . Another method involves the use of NH4I to promote a three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal to provide substituted pyrimidines .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine 4HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine 4HCl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine 4HCl involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions lead to the compound’s anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in drug synthesis.
Pyridine: Another nitrogen-containing heterocycle, commonly found in pharmaceuticals.
Quinoline: A bicyclic compound with a nitrogen atom, used in antimalarial drugs.
Uniqueness
2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine 4HCl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyrimidine ring makes it a versatile intermediate for various applications .
Properties
IUPAC Name |
2-[(3S)-3-methylpiperazin-1-yl]pyrimidine;tetrahydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.4ClH/c1-8-7-13(6-5-10-8)9-11-3-2-4-12-9;;;;/h2-4,8,10H,5-7H2,1H3;4*1H/t8-;;;;/m0..../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXWLSJICKEDEW-USHJOAKVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=CC=N2.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2=NC=CC=N2.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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